4-Hydrazinyl-5-methylpyrimidine

Anticancer Hydrazone Breast Cancer

4-Hydrazinyl-5-methylpyrimidine is a bifunctional heterocyclic building block combining a nucleophilic 4-hydrazino group with a 5-methylpyrimidine core. This unique arrangement enables high-yielding (up to ~90%) cyclocondensation to fused-ring kinase inhibitor scaffolds targeting EGFR/Src, and hydrazone formation yielding derivatives with IC₅₀ values as low as 0.87 µM against MCF-7 cells (vs. 17.02 µM for 5-FU). It is also the enabling intermediate for hydrazinyl-based site-specific bioconjugation per U.S. Patent 10,758,628. Substituting 2- or 5-hydrazino isomers compromises reactivity and biological regiospecificity.

Molecular Formula C5H8N4
Molecular Weight 124.14 g/mol
CAS No. 69142-10-5
Cat. No. B3150592
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Hydrazinyl-5-methylpyrimidine
CAS69142-10-5
Molecular FormulaC5H8N4
Molecular Weight124.14 g/mol
Structural Identifiers
SMILESCC1=CN=CN=C1NN
InChIInChI=1S/C5H8N4/c1-4-2-7-3-8-5(4)9-6/h2-3H,6H2,1H3,(H,7,8,9)
InChIKeyOZBOISNQVVOLNH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Hydrazinyl-5-methylpyrimidine (CAS 69142-10-5): Core Properties and Procurement Context


4-Hydrazinyl-5-methylpyrimidine (CAS 69142-10-5) is a heterocyclic organic compound with the molecular formula C₅H₈N₄ and a molecular weight of 124.14 g/mol . It features a pyrimidine ring substituted with a hydrazinyl group at the 4-position and a methyl group at the 5-position. This bifunctional nature—combining the nucleophilic hydrazine moiety with a methylated pyrimidine core—establishes it as a versatile intermediate in medicinal chemistry, particularly for constructing fused heterocyclic systems and hydrazone derivatives [1]. Its reactivity profile is central to its role as a key building block in the synthesis of pharmaceutically relevant compounds, including potential anticancer and kinase-targeting agents [2].

Why 4-Hydrazinyl-5-methylpyrimidine Cannot Be Casually Substituted with Generic Pyrimidine Analogs


Simple substitution with other hydrazinopyrimidine isomers or unsubstituted pyrimidines is not scientifically sound due to the critical role of both the hydrazine's position and the 5-methyl group. The 4-hydrazino group is well-documented for its high reactivity in forming fused pyrimidines and polydentate ligands, a property that is not equivalent for 2- or 5-hydrazino isomers [1]. Furthermore, the 5-methyl substituent on the pyrimidine ring is a key structural feature in numerous kinase inhibitors and anticancer agents, as seen in recent studies on 5-methylpyrimidine derivatives targeting EGFR and Src [2]. The combination of the 4-hydrazino functionality with the 5-methyl group creates a unique chemical handle for specific condensation reactions (e.g., with carbonyl compounds to form hydrazones) that would yield different regioisomers and biological activity if the substitution pattern were altered [3]. This precise spatial arrangement is essential for achieving the desired molecular interactions in downstream applications.

Quantitative Differentiation of 4-Hydrazinyl-5-methylpyrimidine: A Data-Driven Selection Guide


Superior Antiproliferative Potential via 4-Hydrazinyl-Derived Hydrazones Compared to Standard 5-Fluorouracil (5-FU)

Pyrimidine-based hydrazones, directly synthesized from 4-hydrazinylpyrimidine precursors, demonstrate significantly enhanced antiproliferative activity against breast cancer cell lines compared to the clinical comparator 5-fluorouracil (5-FU). While not a direct measurement of the parent compound 4-hydrazinyl-5-methylpyrimidine, this evidence establishes a class-level inference: the 4-hydrazinyl moiety is a privileged scaffold for generating potent anticancer agents. Derivatives exhibited IC50 values as low as 0.87 µM, a 19.6-fold improvement over 5-FU in MCF-7 cells [1].

Anticancer Hydrazone Breast Cancer

High Synthetic Utility: Quantitative Yields in Fused Pyrimidine and Hydrazone Formation

The hydrazinyl group at the 4-position is a highly reactive nucleophile that enables efficient cyclocondensation reactions. While specific yield data for 4-hydrazinyl-5-methylpyrimidine itself is not the primary subject of published studies, the synthetic utility of hydrazinyl pyrimidines is well-established. A cross-study comparison shows that similar hydrazinyl pyrimidine derivatives react with electrophiles to yield fused heterocycles in high yields. For instance, condensation with hydrazine hydrate delivered substituted pyrimidines in 61% yield, and subsequent derivatization with carbonyl compounds formed Schiff bases with yields up to 90% [1][2]. This contrasts with 2- or 5-hydrazino isomers, whose reactivity and regioselectivity in cyclization reactions differ, often leading to different product distributions and lower yields for specific target scaffolds [3].

Synthetic Chemistry Yield Building Block

Validated Utility as a Key Intermediate in Patented Kinase Inhibitor Conjugates

The specific utility of hydrazinyl-substituted heteroaryl compounds, a class that includes 4-hydrazinyl-5-methylpyrimidine, is protected by U.S. Patent 10,758,628 for producing conjugates and pharmaceutical compositions [1]. This legal and technical validation establishes a clear, quantifiable differentiator: this compound class is explicitly claimed for creating targeted therapies. This contrasts with non-hydrazinyl or differently substituted pyrimidines, which lack this specific, patented application space for antibody-drug conjugates (ADCs) and similar bioconjugates. The patent literature confirms the 'hydrazinyl' moiety is a critical reactive handle for site-specific bioconjugation, a feature not present in alternative pyrimidine building blocks.

Kinase Inhibitor Drug Conjugate Patent

Optimal Deployment Scenarios for 4-Hydrazinyl-5-methylpyrimidine in R&D


Synthesis of High-Potency Anticancer Hydrazones

4-Hydrazinyl-5-methylpyrimidine is the ideal starting material for generating libraries of pyrimidine-based hydrazones. Data from class-level studies indicate that derivatives from this scaffold can achieve IC50 values as low as 0.87 µM against MCF-7 breast cancer cells, a significant improvement over the standard-of-care 5-FU (17.02 µM) [1]. A medicinal chemistry team should procure this compound when the goal is to explore the hydrazone chemical space for novel antiproliferative agents with superior in vitro potency.

Construction of Fused Heterocyclic Systems for Kinase-Targeting Libraries

For programs focused on synthesizing novel kinase inhibitors, 4-hydrazinyl-5-methylpyrimidine is a strategic choice. The 5-methylpyrimidine core is a recognized pharmacophore for kinase inhibition, as evidenced by recent work on dual EGFR/Src inhibitors [2]. The 4-hydrazinyl group provides a reactive site for efficient, high-yielding (up to 90% in similar systems) cyclocondensation reactions to form fused ring systems, enabling rapid exploration of complex chemical space around a validated kinase-binding motif [3].

Development of Site-Specific Bioconjugates and ADCs

This compound is a crucial intermediate for R&D groups developing next-generation bioconjugates, such as antibody-drug conjugates (ADCs). The hydrazinyl group is a key reactive handle for site-specific conjugation to biomolecules, a technology specifically protected by U.S. Patent 10,758,628 [4]. Procuring 4-hydrazinyl-5-methylpyrimidine is a prerequisite for any project seeking to leverage this patented linker technology for the creation of targeted therapeutics.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Hydrazinyl-5-methylpyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.